molecular formula C16H22FN3O4 B2515330 1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-methyl-1-oxopropan-2-yl acetate CAS No. 2034362-54-2

1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-methyl-1-oxopropan-2-yl acetate

Cat. No.: B2515330
CAS No.: 2034362-54-2
M. Wt: 339.367
InChI Key: QTFQODFYXVXBHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-methyl-1-oxopropan-2-yl acetate is a sophisticated synthetic compound with intricate molecular architecture. The compound features a pyrimidine and pyrrolidine moiety, functional groups that are crucial in pharmaceutical and biochemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-methyl-1-oxopropan-2-yl acetate involves multistep organic synthesis:

  • Step 1: : Preparation of 6-Ethyl-5-fluoropyrimidine-4-ol starting from pyrimidine with an ethyl and fluorine functional group using electrophilic fluorination and alkylation.

  • Step 2: : Reaction with pyrrolidine under basic conditions (like sodium hydride) to form the pyrimidine-pyrrolidine ether linkage.

  • Step 3: : Acetylation of 2-methyl-1-oxopropan-2-yl using acetic anhydride in the presence of a catalyst (like DMAP).

Industrial Production Methods

Scaling up for industrial production typically involves optimized reaction conditions for high yield and purity, automated flow reactors for consistent synthesis, and rigorous quality control protocols. Techniques like crystallization and column chromatography help achieve purity standards required in pharmaceuticals.

Chemical Reactions Analysis

Types of Reactions

This compound exhibits a variety of reactions:

  • Oxidation: : Can occur at the ethyl group under controlled conditions using reagents like potassium permanganate.

  • Reduction: : Less common due to stability, but possible at the acetyl group under strong reducing conditions (lithium aluminum hydride).

  • Substitution: : Especially the fluorine atom, which can be substituted using nucleophilic aromatic substitution mechanisms.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, mild heating.

  • Reduction: : Lithium aluminum hydride, in dry ether.

  • Substitution: : Strong nucleophiles like sodium ethoxide.

Major Products

  • Oxidation: : Formation of corresponding carboxylic acids or ketones.

  • Reduction: : Formation of alcohols from acetyl groups.

  • Substitution: : Varied products depending on nucleophile used, often altering the aromatic ring structure.

Scientific Research Applications

This compound finds versatile applications across several fields:

  • Chemistry: : Used as an intermediate in synthesizing complex organic molecules, especially in medicinal chemistry.

  • Biology: : Acts as a probe for studying enzymatic reactions and metabolic pathways.

  • Industry: : Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The compound functions by interacting with specific molecular targets:

  • Molecular Targets: : Often enzymes and receptors in biochemical pathways.

  • Pathways Involved: : It may inhibit or activate enzymatic activity, affecting downstream metabolic or signaling pathways.

Comparison with Similar Compounds

Compared to similar compounds, 1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-methyl-1-oxopropan-2-yl acetate offers unique properties:

  • Similar Compounds: : Compounds like 6-Ethyl-5-fluoropyrimidine derivatives or other pyrrolidine-containing molecules.

  • Uniqueness: : The specific arrangement of functional groups enhances its stability, reactivity, and potential bioactivity.

That’s the deep dive! Ready for another topic or have more questions on this one?

Properties

IUPAC Name

[1-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-2-methyl-1-oxopropan-2-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FN3O4/c1-5-12-13(17)14(19-9-18-12)23-11-6-7-20(8-11)15(22)16(3,4)24-10(2)21/h9,11H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTFQODFYXVXBHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C(C)(C)OC(=O)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.